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Compound of Interest

Compound Name: 1,2-Dichloro-1,1,2-trifluoroethane

Cat. No.: B1204223

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorotrifluoroethane exists as three distinct isomers: 2,2-dichloro-1,1,1-trifluoroethane
(HCFC-123), 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), and 1,1-dichloro-1,2,2-
trifluoroethane (HCFC-123b). These compounds have seen use as refrigerants, blowing
agents, and cleaning solvents, often as replacements for chlorofluorocarbons (CFCs) due to
their lower ozone depletion potential. Accurate identification and characterization of these
iIsomers are crucial for quality control, environmental monitoring, and toxicological studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the
unambiguous identification and structural elucidation of these isomers. This document provides
detailed application notes and protocols for the NMR analysis of dichlorotrifluoroethane
isomers.

Isomer Structures and Nomenclature

The chemical structures and nomenclature of the three dichlorotrifluoroethane isomers are as
follows:

e 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123): CCI2HCF3

¢ 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a): CCIF2CHCIF
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e 1,1-dichloro-1,2,2-trifluoroethane (HCFC-123b): CCI2FCFzH

These structural differences lead to distinct NMR spectra, allowing for their individual

identification and quantification in mixtures.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected tH, 1°F, and 13C NMR spectroscopic data for the

dichlorotrifluoroethane isomers. Chemical shifts () are reported in parts per million (ppm) and

coupling constants (J) are in Hertz (Hz).

Table 1: *H NMR Data for Dichlorotrifluoroethane Isomers

Isomer
(HCFC
designation

)

Structure

Proton
Environmen
t

Shift (3,

Chemical
Multiplicity
ppm)

Coupling
Constant
(JHF, Hz)

2,2-dichloro-
1,1,1-
trifluoroethan
e (HCFC-
123)

CCIl2HCF3

-CHCI2

Quartet

1,2-dichloro-
1,1,2-
trifluoroethan
e (HCFC-
123a)

CCIF2CHCIF

-CHCIF

Doublet of
Triplets

JHF = 48,
JHF =4

1,1-dichloro-
1,2,2-
trifluoroethan
e (HCFC-
123b)

CCI2FCF2H

-CFz2H

Triplet

Table 2: 1°F NMR Data for Dichlorotrifluoroethane Isomers
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Isomer ] . .
Fluorine Chemical Coupling
(HCFC . . o
. . Structure Environmen Shift (0, Multiplicity Constant(s)
designation
| t ppm) (39, Hz)
2,2-dichloro-
1,1,1-
trifluoroethan CCIzHCFs -CFs3 ~-82 Doublet 3JHF = 4.5
e (HCFC-
123)
1,2-dichloro-
1,1,2-
trifluoroethan CCIF2CHCIF -CCIF2 ~-73 Doublet 3JFF = 12
e (HCFC-
123a)
Doublet of 2JHF = 48,
-CHCIF ~-135 _
Triplets 3JFF =12
1,1-dichloro-
1,2,2-
trifluoroethan CCIz2FCFzH -CCl2F ~-70 Triplet 3JHF =6
e (HCFC-
123b)
Doublet of 2JHF = 54,
-CFzH ~-128
Doublets 3JFF =6

Table 3: 13C NMR Data for Dichlorotrifluoroethane Isomers
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Isomer . .
Carbon Chemical Coupling
(HCFC . . o
. . Structure Environmen Shift (0, Multiplicity Constant(s)
designation
| t ppm) (JCF, Hz)
2,2-dichloro-
1,1,1-
trifluoroethan CCI2HCF3 -CFs ~124 Quartet 1JCF = 280
e (HCFC-
123)
-CHCI2 ~78 Doublet 2JCF=35
1,2-dichloro-
1,1,2-
trifluoroethan CCIF2CHCIF -CCIF2 ~120 Triplet 1JCF = 300
e (HCFC-
123a)
Doublet of 1JCF = 250,
-CHCIF ~95
Doublets 2JCF =40
1,1-dichloro-
1,2,2-
trifluoroethan CClz2FCFz2H -CCl2F ~110 Doublet JCF = 310
e (HCFC-
123b)
-CFzH ~118 Triplet 1JCF = 260

Note: The exact chemical shifts and coupling constants can vary depending on the solvent,

temperature, and magnetic field strength.

Experimental Protocols

A generalized experimental protocol for acquiring high-quality NMR spectra of

dichlorotrifluoroethane isomers is provided below. Due to the volatility of these compounds,

proper sample handling is critical.
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1. Sample Preparation
e Materials:

o Dichlorotrifluoroethane isomer standard

[¢]

Deuterated solvent (e.g., Chloroform-d, Acetone-de)

5 mm NMR tubes

[e]

o

Gas-tight syringe or micropipette

Vortex mixer

[¢]

[¢]

Parafilm or screw-cap NMR tubes
e Procedure for Volatile Liquids:
o Add approximately 0.6 mL of the deuterated solvent to a clean, dry 5 mm NMR tube.

o Using a gas-tight syringe, carefully add 10-20 pL of the dichlorotrifluoroethane isomer to
the solvent in the NMR tube. To minimize evaporation, dispense the liquid below the
solvent surface.

o Immediately cap the NMR tube securely. For extended experiments or highly volatile
samples, use screw-cap NMR tubes or seal the cap with Parafilm.

o Gently vortex the tube to ensure a homogeneous solution.
o Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
2. NMR Data Acquisition

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe.

* 'H NMR Acquisition Parameters (Typical):

o Pulse Program: Standard single-pulse experiment (e.g., zg30)
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[e]

Spectral Width: 10-15 ppm

(¢]

Acquisition Time: 2-4 seconds

[¢]

Relaxation Delay: 5 seconds (to ensure full relaxation of protons coupled to fluorine)

Number of Scans: 8-16

[¢]

o Temperature: 298 K

e 19F NMR Acquisition Parameters (Typical):

o Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)

o

Spectral Width: -60 to -150 ppm

[¢]

Acquisition Time: 1-2 seconds

[e]

Relaxation Delay: 5 seconds

Number of Scans: 16-64

[e]

o Temperature: 298 K
e 13C NMR Acquisition Parameters (Typical):

o Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30)

[e]

Spectral Width: 0-150 ppm

o

Acquisition Time: 1-2 seconds

[¢]

Relaxation Delay: 2-5 seconds

[e]

Number of Scans: 1024 or more, depending on concentration
o Temperature: 298 K

3. Data Processing
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¢ Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase correct the resulting spectrum.
o Perform baseline correction.

+ Reference the spectrum. For *H and 3C NMR, tetramethylsilane (TMS) or the residual
solvent peak can be used as an internal reference. For 1°F NMR, an external reference of
CFCls (0 ppm) is common.

¢ Integrate the signals to determine the relative ratios of different species in a mixture.

Mandatory Visualization

The following diagrams illustrate the structural relationships of the isomers and the expected
NMR signaling pathways.
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Caption: Structures of Dichlorotrifluoroethane Isomers
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 To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of Dichlorotrifluoroethane Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204223#nmr-spectroscopy-of-
dichlorotrifluoroethane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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